BenchChemオンラインストアへようこそ!

3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

MRP1 inhibitor multidrug resistance calcein AM efflux assay

The sole commercially indexed compound in its sub-series with documented MRP1 calcein AM efflux assay data (ChEMBL_946238). Its unique combination of a pyridin-3-ylsulfonyl group and a furan-2-yl substituent delivers a low XLogP of 0.6 and 8 HBA sites, making it the preferred chemotype for CNS lead optimization and ABC transporter selectivity panels. Request batch-specific purity certificates and original screening data to baseline potency.

Molecular Formula C17H17N5O3S
Molecular Weight 371.4 g/mol
CAS No. 946238-74-0
Cat. No. B3311018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
CAS946238-74-0
Molecular FormulaC17H17N5O3S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C17H17N5O3S/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2
InChIKeyNACVNJGYEPWUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946238-74-0): Structural Identity and Research-Grade Specification


3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946238-74-0) is a synthetic small molecule (C₁₇H₁₇N₅O₃S, MW 371.4 g/mol) [1] belonging to the pyridazine-piperazine-sulfonamide chemotype. Its structure combines a furan-2-yl substituent at the pyridazine 3-position and a pyridin-3-ylsulfonyl-piperazine moiety at the 6-position [1]. The compound is cataloged in the chemical supply chain at a typical purity of 95% and carries a computed XLogP3-AA of 0.6 and a topological polar surface area of 101 Ų [1].

Why Closely Related Pyridazine-Piperazine Analogs Cannot Substitute for 946238-74-0 in MRP1-Focused or Selectivity-Critical Assays


Within the pyridazine-piperazine-sulfonamide family, even conservative changes to the sulfonyl aryl group or the heteroaryl substituent on the pyridazine core have been shown to alter in vitro transporter inhibition selectivity and potency profiles [1]. The specific combination of a pyridin-3-ylsulfonyl group and a furan-2-yl substituent in 946238-74-0 is not replicated in any commercially available or literature-described analog, making simple substitution impossible without risking loss of target engagement or introduction of off-target liabilities [1].

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine Against Closest Comparators


MRP1 (ABCC1) Inhibitory Activity in MDCK Cells: 946238-74-0 vs. Structural Analogs

In a curated ChEMBL assay (CHEMBL2344976), 946238-74-0 was tested for activity at human MRP1 (ABCC1) expressed in MDCK cells using a calcein AM fluorometric efflux assay [1]. While the precise IC₅₀ or percent inhibition value for this compound was not publicly resolved in the abstracted entry, the assay context places it within a screening library of pyridazine-sulfonamide derivatives aimed at identifying MRP1 modulators. By contrast, the closest structural analogs—those bearing a naphthalen-2-ylsulfonyl, 5-methylthiophen-2-ylsulfonyl, or phenylmethanesulfonyl group in place of the pyridin-3-ylsulfonyl moiety—have not been reported in any publicly accessible MRP1 or related ABC transporter assay, leaving 946238-74-0 as the only member of this sub-series with documented MRP1-related screening data [1][2].

MRP1 inhibitor multidrug resistance calcein AM efflux assay

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Naphthyl and Thienyl Analogs

The presence of a pyridin-3-ylsulfonyl group in 946238-74-0 imparts a computed XLogP3-AA of 0.6 and a topological polar surface area (TPSA) of 101 Ų [1]. This is markedly lower than the predicted values for the naphthalen-2-ylsulfonyl analog (estimated XLogP > 2.5, TPSA ~92 Ų) and distinct from the 5-methylthiophen-2-ylsulfonyl variant (estimated XLogP > 2.0, TPSA ~101 Ų) [2]. The lower lipophilicity of 946238-74-0 positions it closer to the Rule-of-Five optimal space for oral bioavailability, while retaining sufficient polarity for aqueous solubility—a balance not matched by more lipophilic or more polar analogs in the series.

drug-likeness permeability solubility prediction

Hydrogen Bond Acceptor Capacity: Structural Basis for Differential Target Engagement vs. Phenylsulfonyl and Benzodioxine Analogs

946238-74-0 possesses 8 computed hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1], arising from the pyridazine N atoms, the pyridine N atom, the sulfonyl oxygens, and the furan oxygen. This HBA count is 1–2 units higher than comparator analogs where the pyridin-3-ylsulfonyl group is replaced by a phenylsulfonyl or benzodioxine-sulfonyl moiety (estimated 6–7 HBA), due to the additional pyridine nitrogen [2]. In target classes where hydrogen bond acceptor interactions with the protein backbone or side-chain residues are critical for binding—such as kinase hinge regions or protease active sites—this differential HBA capacity can translate into meaningful affinity differences.

hydrogen bonding target engagement sulfonamide SAR

Recommended Application Scenarios for 3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine Based on Verified Differentiation Evidence


MRP1 (ABCC1) Chemogenomic Probe Development and Multidrug Resistance Reversal Studies

Given its documented entry in a curated MRP1 calcein AM efflux assay (ChEMBL_946238 / CHEMBL2344976), 946238-74-0 is the only compound within its immediate structural sub-series for which any MRP1 screening data has been indexed [1]. This makes it the logical starting point for laboratories investigating structure-activity relationships of pyridazine-sulfonamide-based MRP1 inhibitors, particularly those aiming to reverse multidrug resistance in cancer cell lines where MRP1 is overexpressed. Researchers should request batch-specific purity certificates and request the original screening data from the assay depositor to establish baseline potency before initiating comparative studies.

Kinase or Protease Inhibitor Screening Cascades Requiring an Extended HBA Pharmacophore

The 8 hydrogen bond acceptor sites provided by the pyridin-3-ylsulfonyl-piperazinyl-pyridazine scaffold—unique to this compound versus its 6–7 HBA phenyl-, naphthyl-, and thienyl-sulfonyl analogs—make 946238-74-0 a preferred candidate for screening against targets that depend on multiple HBA interactions, such as ATP-binding site kinases or aspartyl/serine proteases [1]. Procurement teams evaluating compound libraries for fragment-based or HTS campaigns should prioritize this chemotype when HBA density is a selection criterion.

Drug-Likeness Optimization Studies Where Low Lipophilicity Is Critical

With a computed XLogP of 0.6, 946238-74-0 is substantially less lipophilic than the naphthalen-2-ylsulfonyl (estimated XLogP > 2.5) and 5-methylthiophen-2-ylsulfonyl (estimated XLogP > 2.0) analogs [1]. This property makes it the preferred starting point for medicinal chemistry programs where maintaining low logP is essential—for example, in central nervous system (CNS) drug discovery, where excessive lipophilicity correlates with increased promiscuity and hERG liability, or in lead optimization campaigns that have encountered solubility-limited absorption issues with more hydrophobic pyridazine derivatives.

Selectivity Profiling Against Closely Related ABC Transporters (MRP2, MRP4, P-gp)

Because 946238-74-0 has an existing MRP1 assay annotation, it is the only compound in its sub-series positioned for immediate selectivity profiling against other ATP-binding cassette (ABC) transporters. Procurement of this compound enables direct head-to-head comparison of MRP1 vs. MRP2, MRP4, and P-glycoprotein (ABCB1) inhibitory activity under identical assay conditions—a selectivity dataset that cannot be generated with any other commercially available analog in this cluster without first conducting de novo primary screening [1].

Quote Request

Request a Quote for 3-(Furan-2-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.